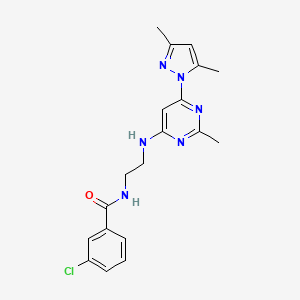

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

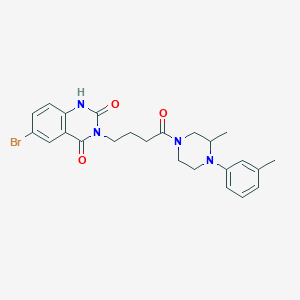

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide is a synthetic organic compound. Its molecular formula is C18H19ClN6O , and it has a molar mass of approximately 370.84 g/mol . The compound contains a benzamide core with additional functional groups attached.

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone is prepared by acylation of 1,3-dimethyl-5-pyrazolone using 2-fluorobenzoyl chloride. Subsequently, chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone yields the desired product, this compound .

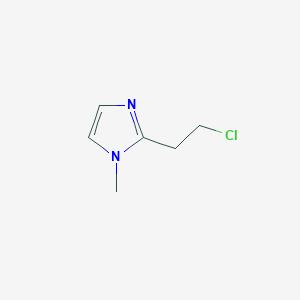

Molecular Structure Analysis

The compound’s molecular structure consists of a benzamide ring with a 3-chloro substituent, an aminoethyl group, and a pyrimidinyl moiety. The unsymmetrical nature of the compound results in different conjugate forms: pyrazolium (conjugate acid) and pyrazolide (conjugate base), both exhibiting C2v symmetry .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Anticancer and Anti-5-lipoxygenase Agents

A novel series of derivatives related to the compound have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives demonstrated promising results in cytotoxicity screenings against cancer cell lines, including HCT-116 and MCF-7, highlighting their potential as therapeutic agents in cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).

Amplifiers of Phleomycin Against Escherichia coli

Research into the synthesis of pyridinylpyrimidines with strongly basic side chains has led to the development of compounds that act as amplifiers of phleomycin, an antibiotic against Escherichia coli. This application is significant for enhancing the efficacy of existing antibiotics and addressing antibiotic resistance (Brown & Cowden, 1982).

Heterocyclic Synthesis for Pharmaceutical Applications

The utility of enaminonitriles in heterocyclic synthesis has been explored, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds have been characterized and may hold potential for various pharmaceutical applications due to their structural diversity and biological activity potential (Fadda et al., 2012).

Antimicrobial Activity

Several new thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. This research suggests that these compounds could serve as templates for developing new antimicrobial agents, addressing the urgent need for novel therapies to combat resistant microbial strains (Bhuiyan et al., 2006).

Propiedades

IUPAC Name |

3-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O/c1-12-9-13(2)26(25-12)18-11-17(23-14(3)24-18)21-7-8-22-19(27)15-5-4-6-16(20)10-15/h4-6,9-11H,7-8H2,1-3H3,(H,22,27)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZZMDISSTUNSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-2-phenoxypyridine-4-carboxamide](/img/structure/B2917541.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2917546.png)

![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)

![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)

![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)